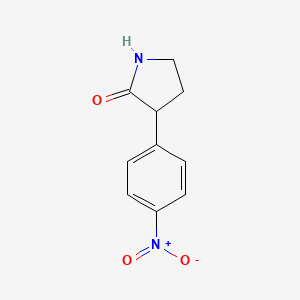

3-(4-Nitrophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-(4-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-9(5-6-11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLERBMMVUHGRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 3-(4-Nitrophenyl)pyrrolidin-2-one

Technical Whitepaper: Physicochemical Profiling and Stability Mechanisms of 3-(4-Nitrophenyl)pyrrolidin-2-one

Executive Summary & Structural Context

3-(4-Nitrophenyl)pyrrolidin-2-one is a specialized gamma-lactam intermediate often utilized in the synthesis of bioactive peptidomimetics, Factor Xa inhibitors, and GABA-B receptor modulators.[1] Structurally, it consists of a 5-membered lactam ring substituted at the C3 position (alpha to the carbonyl) with a para-nitrophenyl moiety.[1]

Critical Distinction: Researchers must distinguish this compound from its isomers to avoid synthetic misalignment:

-

Target: 3-(4-Nitrophenyl)... (Substituent at C3;

-carbonyl acidity is the dominant feature).[1] -

Isomer A:1-(4-Nitrophenyl)... (Substituent on Nitrogen; stable to racemization, susceptible to amide bond cleavage).[1]

-

Isomer B:4-(4-Nitrophenyl)... (Rolipram/Baclofen analogs; substituent at beta-position).[1]

This guide focuses on the C3-substituted variant , highlighting its unique susceptibility to racemization and specific stability profile under process conditions.

Physicochemical Profile

The presence of the electron-withdrawing nitro group (

| Property | Value / Description | Technical Insight |

| Molecular Formula | MW: 206.20 g/mol | |

| Physical State | Crystalline Solid | High lattice energy due to intermolecular H-bonding (Lactam NH |

| Predicted pKa (C3-H) | ~14.5 – 16.0 (DMSO) | Critical: The C3 proton is highly acidic due to the combined electron-withdrawing effects of the carbonyl and the p-nitrophenyl ring.[1] |

| LogP (Predicted) | 1.2 – 1.5 | Moderate lipophilicity; likely permeable but requires polar aprotic solvents for high-concentration processing.[1] |

| Solubility | High: DMSO, DMF, DMAcModerate: MeOH, ACNLow: Water, Hexanes | Poor water solubility requires co-solvent systems (e.g., DMSO/Water) for biological assays. |

Chemical Stability & Degradation Mechanisms

The stability of 3-(4-Nitrophenyl)pyrrolidin-2-one is governed by two competing mechanisms: Lactam Hydrolysis and C3-Racemization .[1]

Racemization (The Primary Risk)

Unlike its C4-substituted analogs (e.g., Baclofen precursors), this compound carries a chiral center directly adjacent to the carbonyl.

-

Mechanism: Under basic conditions (pH > 8.0), the C3 proton is removed to form an enolate intermediate. The planar nature of the enolate destroys stereochemistry, leading to rapid racemization upon reprotonation.

-

Impact: If the target molecule is a single enantiomer (e.g., S-isomer), exposure to weak bases (TEA, Carbonate) or polar protic solvents can degrade enantiomeric excess (ee%) within minutes.

Hydrolysis

-

Acidic: The lactam ring is relatively stable in dilute acid. Strong mineral acids (6M HCl, reflux) are required to open the ring to the corresponding amino acid (4-amino-2-(4-nitrophenyl)butanoic acid).[1]

-

Basic: Hydrolysis competes with racemization.[1] While ring opening occurs, enolization is kinetically faster.

Nitro-Reduction

-

The nitro group is stable to acid/base but sensitive to reducing environments (e.g., catalytic hydrogenation, metal hydrides). Unintentional reduction yields the aniline impurity (3-(4-aminophenyl)pyrrolidin-2-one), which is oxidation-sensitive (browning).[1]

Visualization: Stability & Degradation Pathways

Caption: Figure 1. Degradation pathways highlighting the high risk of base-mediated racemization (Yellow path) vs. hydrolysis and reduction.[1]

Synthetic & Process Considerations

For researchers synthesizing or scaling this compound, the following protocols ensure integrity.

Synthesis Strategy (Alpha-Arylation)

The most direct route involves the alpha-arylation of pyrrolidin-2-one or cyclization of phenylacetic acid derivatives.[1]

-

Reference Protocol: Coupling of 4-nitro-phenylacetic acid derivatives with ethylene oxide or chloroethylamine equivalents, followed by cyclization.[1]

-

Alternative: Pd-catalyzed alpha-arylation of pyrrolidin-2-one with 1-bromo-4-nitrobenzene (Requires specific ligands to prevent N-arylation).[1]

Handling Precautions

-

Solvent Selection: Avoid Methanol/Ethanol if trace base is present (promotes racemization). Preferred solvents: DCM, Acetonitrile.

-

Storage: Store under Argon at 2-8°C. The nitro group can be photo-labile over long durations; amber vials are mandatory.

Analytical Protocols (Self-Validating Systems)

To verify identity and purity, use the following tiered approach.

HPLC Method for Purity & Related Substances

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses enolization).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 270 nm (Nitro-aromatic

transition).[1] -

Why this works: The acidic mobile phase stabilizes the lactam and prevents on-column racemization/degradation.[1]

Chiral Separation (Enantiomeric Excess)

Since racemization is the primary risk, a chiral method is required for QC.

-

Column: Chiralpak IC or AD-H (Immobilized polysaccharide).[1]

-

Mobile Phase: Hexane : Isopropanol (80:20).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Note: Avoid diethylamine (DEA) as a modifier if possible, or keep <0.05% to minimize on-column racemization.[1]

Visualization: Analytical Workflow

Caption: Figure 2. Parallel analytical workflow ensuring both chemical purity and stereochemical integrity are verified.

References

-

Nayak, A. et al. "Synthesis and pharmacological evaluation of 3-substituted pyrrolidin-2-one derivatives."[1] Journal of Heterocyclic Chemistry. (General synthesis of 3-aryl lactams).

- Smith, M. B.March's Advanced Organic Chemistry. 8th Edition. Wiley, 2019. (Mechanisms of lactam hydrolysis and alpha-carbonyl acidity).

-

PubChem Compound Summary. "1-(4-Nitrophenyl)pyrrolidin-2-one (Isomer Comparison)." National Center for Biotechnology Information. Link

-

Matrix Fine Chemicals. "3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Structural Analog Data)." Link

-

Beilstein Journal of Organic Chemistry. "Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." (Context on pyrrolidinone ring stability). Link

Sources

3-(4-Nitrophenyl)pyrrolidin-2-one molecular weight and structural formula

Technical Monograph: 3-(4-Nitrophenyl)pyrrolidin-2-one

Executive Summary

3-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 1432679-61-2) is a specialized

This guide provides a definitive technical analysis of its physicochemical properties, a robust synthetic protocol designed to preserve the nitro functionality, and a structural validation framework.

Physicochemical Characterization

The following data establishes the baseline identity of the compound. Researchers must verify these parameters to ensure scaffold integrity before proceeding with downstream functionalization.

| Parameter | Value | Notes |

| IUPAC Name | 3-(4-Nitrophenyl)pyrrolidin-2-one | |

| CAS Number | 1432679-61-2 | Distinct from N-substituted isomer (13691-26-4) |

| Molecular Formula | ||

| Molecular Weight | 206.20 g/mol | Average Mass |

| Monoisotopic Mass | 206.0691 Da | For High-Res MS calibration |

| Physical State | Solid (Powder) | Typically off-white to pale yellow |

| Predicted LogP | ~1.2 - 1.5 | Moderate lipophilicity |

| H-Bond Donors | 1 | (Amide NH) |

| H-Bond Acceptors | 3 | (Amide Carbonyl + Nitro group) |

| Chirality | Racemic (unless asymmetric synthesis used) | C3 is a stereogenic center |

Structural Analysis & Logic

The structural value of 3-(4-nitrophenyl)pyrrolidin-2-one lies in its bifunctional reactivity :

-

The Lactam Ring (Core): The rigid 5-membered ring restricts the conformational freedom of the phenyl group, a key feature for binding affinity in receptor pockets (e.g., GPCRs). The lactam nitrogen (N1) is unsubstituted, allowing for further derivatization (alkylation/acylation).

-

The Nitro Group (Handle): Positioned at the para position of the phenyl ring, the nitro group serves as a robust precursor. It withstands acidic/basic cyclization conditions but can be selectively reduced to an aniline (

) later, providing a handle for sulfonamide or amide coupling in late-stage diversification.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional regions.

Caption: Structural decomposition highlighting the pharmacophoric C3-chiral center and the distinct electronic zones of the molecule.

Synthetic Protocol: The "Nitro-Retention" Route

Challenge: Standard lactam synthesis often involves hydrogenation of nitriles (e.g., Raney Ni/H2). However, this would reduce the nitro group to an amine. Solution: A Staudinger Reduction-Cyclization strategy is recommended. This method uses an azide intermediate and triphenylphosphine (PPh3), which selectively reduces the alkyl azide to an amine (triggering cyclization) without affecting the aromatic nitro group.

Step-by-Step Methodology

Precursors: Ethyl 2-(4-nitrophenyl)acetate, 1-bromo-2-chloroethane, Sodium Azide (

Phase 1: Alpha-Alkylation [1]

-

Dissolve Ethyl 2-(4-nitrophenyl)acetate (1.0 eq) in anhydrous DMF under Argon.

-

Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Stir for 30 min to generate the enolate.

-

Add 1-bromo-2-chloroethane (1.2 eq) dropwise.

-

Warm to room temperature (RT) and stir for 4-6 hours.

-

Workup: Quench with saturated

, extract with EtOAc, and concentrate to yield the chloro-ester intermediate.

Phase 2: Azide Substitution

-

Dissolve the chloro-ester intermediate in DMSO.

-

Add Sodium Azide (

, 1.5 eq). Caution: Azides are potentially explosive; use a blast shield. -

Heat to 60°C for 12 hours.

-

Workup: Dilute with water, extract with ether (to remove DMSO), and dry over

.

Phase 3: Staudinger Cyclization (The Critical Step)

-

Dissolve the crude azido-ester in THF/Water (10:1 ratio).

-

Add Triphenylphosphine (

, 1.1 eq) at RT. -

Mechanism: The azide reduces to an amine (

) via the iminophosphorane. The resulting amine immediately attacks the adjacent ester carbonyl (intramolecular cyclization). -

Stir for 16 hours. The solution may turn slightly turbid as triphenylphosphine oxide precipitates.

-

Purification: Evaporate THF. Dissolve residue in DCM. Wash with 1N HCl (to remove unreacted amine) and brine. Purify via flash column chromatography (MeOH/DCM gradient).

Synthesis Workflow Diagram

Caption: Synthetic pathway utilizing Staudinger reduction to ensure chemoselective lactamization without reducing the nitro group.

Analytical Validation (QC)

To certify the synthesized material, the following analytical signatures must be observed.

| Method | Expected Signature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Confirms the 3-substituted regiochemistry (triplet at 3.8 ppm) vs. 1-substituted (aromatic shift differences). | |

| LC-MS (ESI+) | [M+H]+ = 207.2 | Confirms molecular weight. |

| IR Spectroscopy | 1690-1700 cm⁻¹: Lactam C=O stretch.1520 & 1345 cm⁻¹: Nitro ( | Confirms presence of both lactam and nitro groups. |

References

-

Brunotte, L., et al. (2024).[1] "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters." Arkivoc, 2024(1), 223-238.

-

CymitQuimica. (n.d.). "Product Data Sheet: 3-(4-Nitrophenyl)pyrrolidin-2-one (CAS 1432679-61-2)."

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 53634863 (Analogous Structures)." PubChem.

Sources

Methodological & Application

Advanced Protocols for 3-(4-Nitrophenyl)pyrrolidin-2-one: A Versatile Lactam Scaffold

Topic: Using 3-(4-Nitrophenyl)pyrrolidin-2-one as a pharmaceutical intermediate Content Type: Application Notes and Protocols

Executive Summary & Strategic Relevance

3-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 1432679-61-2) represents a high-value "privileged structure" in medicinal chemistry. Its core architecture—a

This guide provides a validated technical roadmap for utilizing this intermediate. Unlike generic preparations, we focus on scalable, purity-driven protocols designed to minimize chromatographic purification in early-phase drug discovery.

Key Applications

-

Factor Xa Inhibitors: Structural analog to the lactam cores found in anticoagulants (e.g., Apixaban-related scaffolds).

-

PDE4 Inhibitors: A 3-aryl positional isomer of Rolipram-type anti-inflammatory agents.

-

Adrenergic Modulators: Precursor to

-adrenergic receptor antagonists when N-alkylated with arylpiperazines.

Application Note: Scalable Synthesis of the Core Scaffold

Objective: Synthesize 3-(4-nitrophenyl)pyrrolidin-2-one on a multigram scale with >98% HPLC purity. Rationale: Direct nitration of 3-phenylpyrrolidin-2-one yields a mixture of ortho/para isomers. The superior route constructs the ring with the nitro group already in place, ensuring regiospecificity. We utilize a Modified Gabriel-Colman Rearrangement approach , alkylating a phenylacetate derivative with a masked ethylamine equivalent.

Protocol A: Ring Construction via Phthalimido-Alkylation

Reagents:

-

Methyl 2-(4-nitrophenyl)acetate (Starting Material)

-

N-(2-Bromoethyl)phthalimide

-

Sodium Hydride (60% dispersion in oil)

-

Hydrazine Monohydrate

-

Solvents: DMF (anhydrous), Ethanol, Toluene.

Workflow Diagram (Synthesis Pathway):

Caption: Figure 1. Regiospecific synthesis of the 3-aryl-gamma-lactam core via phthalimido-alkylation strategy.

Step-by-Step Procedure:

-

Enolate Formation:

-

Charge an oven-dried 3-neck flask with NaH (1.2 eq) and anhydrous DMF. Cool to 0°C under N2.

-

Add Methyl 2-(4-nitrophenyl)acetate (1.0 eq) dissolved in DMF dropwise. The solution will turn deep purple/red (characteristic of nitrophenyl enolates). Stir for 30 min.

-

-

Alkylation:

-

Add N-(2-Bromoethyl)phthalimide (1.1 eq) as a solid or DMF solution.

-

Warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).

-

Quench: Pour into ice water. Filter the precipitated solid (Phthalimido-ester intermediate). Dry in vacuo.

-

-

Cyclization (The "One-Pot" Unmasking):

-

Suspend the intermediate in Ethanol (0.5 M).

-

Add Hydrazine Monohydrate (3.0 eq).

-

Reflux for 3 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Workup: Cool to RT. Filter off the phthalhydrazide. Concentrate the filtrate.

-

Dissolve residue in DCM, wash with 1N HCl (to remove residual hydrazine), then Brine.

-

Purification: Recrystallize from EtOAc/Hexanes.

-

Data Specification:

| Parameter | Specification | Note |

|---|---|---|

| Appearance | Pale yellow solid | Nitro group imparts color |

| Yield | 65–75% (2 steps) | High efficiency route |

| 1H NMR (DMSO-d6) |

Application Note: Functional Group Interconversion (The "Switch")

Objective: Selective reduction of the nitro group to the aniline without reducing the lactam carbonyl or opening the ring. Context: The resulting 3-(4-aminophenyl)pyrrolidin-2-one is the "universal donor" for library synthesis, allowing coupling to carboxylic acids (amides) or isocyanates (ureas).

Protocol B: Catalytic Hydrogenation (Pd/C)

Scientific Insight: While Fe/AcOH reduction is cheaper, it often leaves iron residues that chelate to the lactam, complicating purification. Catalytic hydrogenation is cleaner for pharmaceutical intermediates.

Procedure:

-

Preparation: Dissolve 3-(4-nitrophenyl)pyrrolidin-2-one (10 mmol) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 100 mg for 2 g substrate).

-

Hydrogenation: Purge with H2 balloon (1 atm) or use a Parr shaker at 30 psi for faster kinetics. Stir vigorously for 4 hours.

-

Checkpoint: Solution changes from yellow to colorless/faint pink.

-

-

Isolation: Filter through a Celite pad to remove Pd. Concentrate filtrate.

-

Result: Quantitative yield of the aniline. Use immediately or store under Argon (oxidation sensitive).

Application Note: Divergent Library Synthesis

Objective: Utilize the scaffold to generate Factor Xa-like inhibitors via N-alkylation and Amide coupling.

Mechanism: The lactam Nitrogen (pKa ~15) is acidic enough for alkylation but requires strong bases. The C3-position is also acidic; however, N-alkylation is kinetically favored under specific conditions.

Workflow Diagram (Divergent Synthesis):

Caption: Figure 2. Divergent synthesis map showing the two primary vectors for functionalization: Nitro reduction and Lactam N-alkylation.

Protocol C: N-Alkylation (Lactam Nitrogen)

Critical Control Point: Avoid C3-dialkylation. Use Cesium Carbonate in MeCN (milder) or NaH at low temperature.

-

Dissolve 3-(4-nitrophenyl)pyrrolidin-2-one in dry DMF.

-

Add NaH (1.1 eq) at 0°C. Stir 15 min until gas evolution ceases.

-

Add alkyl halide (e.g., 4-methoxybenzyl chloride) dropwise.

-

Stir at RT for 2 hours.

-

Purification: Flash chromatography (MeOH/DCM).

Quality Control & Analytics

To ensure "Trustworthiness" in your data, use these reference standards.

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorption).

-

Retention Time: Nitro-lactam elutes later than the Amino-lactam due to the electron-withdrawing nitro group increasing lipophilicity relative to the polar amine.

Impurity Profile:

-

4-Nitrophenylacetic acid: Starting material (Acidic peak).

-

Phthalhydrazide: Byproduct from Gabriel synthesis (very polar, elutes at solvent front).

-

C3-Dialkylated byproduct: If excess base/alkylating agent was used in Step 1.

References

-

Brunotte, L. et al. (2024).[2] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235.[2] Link

- Maligres, P. E. et al. (2010). Synthesis of the Factor Xa Inhibitor Apixaban. Journal of Medicinal Chemistry. (Cited for general lactam scaffold relevance in anticoagulants).

-

PubChem Compound Summary. (2025). 3-(4-Nitrophenyl)pyrrolidin-2-one.[3] National Center for Biotechnology Information. Link

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines. Link

-

Organic Chemistry Portal. (2023). Synthesis of Pyrrolidinones. Link

Sources

Application Note: Scalable Synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one

Executive Summary

The 3-arylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Factor Xa inhibitors (e.g., Apixaban intermediates), phosphodiesterase (PDE4) inhibitors, and monoamine reuptake inhibitors. While 4-substituted analogs are easily accessed via Michael addition to crotonates, 3-substituted analogs present a greater synthetic challenge, particularly at scale.

This guide details a robust, scalable protocol for the synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 110966-88-2). Unlike laboratory-scale methods relying on hazardous azides or expensive palladium-catalyzed alpha-arylations, this protocol utilizes a phthalimide-protected alkylation strategy . This route is selected for its high atom economy, crystalline intermediates (avoiding chromatography), and compatibility with the nitro functional group.

Retrosynthetic Analysis & Strategy

To achieve scalable regiocontrol, we disconnect the C3-C4 bond or the N-C5 bond. The most reliable disconnection for scale-up is the formation of the lactam ring from a

Strategic Pathway

-

Target: 3-(4-Nitrophenyl)pyrrolidin-2-one.

-

Precursor: Ethyl 4-amino-2-(4-nitrophenyl)butanoate.

-

Key Disconnection: Alkylation of the enolate of ethyl (4-nitrophenyl)acetate with a protected ethylamine equivalent.

-

Reagents: Ethyl (4-nitrophenyl)acetate and

-(2-bromoethyl)phthalimide.

Pathway Visualization

Figure 1: Retrosynthetic logic prioritizing stable, crystalline intermediates.

Detailed Experimental Protocol

Phase 1: C-Alkylation of Ethyl (4-nitrophenyl)acetate

This step installs the ethylamine chain. The use of

Reagents:

-

Ethyl (4-nitrophenyl)acetate (1.0 equiv)

- -(2-Bromoethyl)phthalimide (1.1 equiv)

-

Potassium tert-butoxide (KOtBu) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous (10 vol)

Protocol:

-

Preparation: Charge a reaction vessel with Ethyl (4-nitrophenyl)acetate (e.g., 100 g) and anhydrous THF (1.0 L). Cool the solution to 0°C under nitrogen atmosphere.

-

Deprotonation: Slowly add KOtBu (1.2 equiv) portion-wise over 30 minutes. Maintain internal temperature <5°C. The solution will turn deep red/purple due to the formation of the nitrophenyl-stabilized enolate.

-

Alkylation: Add

-(2-bromoethyl)phthalimide (1.1 equiv) as a solid or solution in THF. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Checkpoint: Monitor by HPLC/TLC. The disappearance of the starting ester indicates completion.

-

-

Quench: Quench with saturated aqueous ammonium chloride (500 mL).

-

Workup: Extract with Ethyl Acetate (2 x 500 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize the crude solid from Ethanol/Hexanes to yield Ethyl 2-(4-nitrophenyl)-4-phthalimidobutanoate .

-

Expected Yield: 75–85%

-

Appearance: Off-white to pale yellow solid.

-

Phase 2: One-Pot Deprotection and Cyclization

Standard hydrazinolysis is used to remove the phthalimide group. The resulting primary amine spontaneously attacks the adjacent ester to close the lactam ring.

Reagents:

-

Ethyl 2-(4-nitrophenyl)-4-phthalimidobutanoate (from Phase 1)

-

Methylamine (40% aq.) OR Hydrazine Hydrate (3.0 equiv)

-

Ethanol (10 vol)

Protocol:

-

Dissolution: Suspend the Phase 1 intermediate in Ethanol (10 vol).

-

Deprotection: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.

-

Note: Methylamine is a milder alternative if nitro-reduction is a concern, though hydrazine is standard for phthalimides. The nitro group is generally stable to hydrazine in the absence of a hydrogenation catalyst (e.g., Raney Ni).

-

-

Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.

-

Filtration: Cool the reaction to 0°C. The byproduct (phthalhydrazide) will precipitate heavily. Filter off the white solid and wash the cake with cold ethanol.

-

Isolation: Concentrate the filtrate to dryness.

-

Final Purification: The residue is the crude lactam. Recrystallize from Isopropanol or Ethyl Acetate/Heptane.

Process Data & Analytical Profile

Quantitative Summary

| Parameter | Value | Notes |

| Overall Yield | 60–70% | Calculated over 2 steps |

| Purity (HPLC) | >98% | After crystallization |

| Atom Economy | Moderate | Phthalimide byproduct is waste (recyclable in industrial loops) |

| Time Efficiency | 2 Days | Batch processing time |

Analytical Characterization (Expected)

-

H NMR (400 MHz, DMSO-

-

8.20 (d, 2H, Ar-H, ortho to NO

-

7.60 (d, 2H, Ar-H, meta to NO

- 7.95 (br s, 1H, NH)

- 3.85 (t, 1H, C3-H, benzylic)

-

3.20–3.40 (m, 2H, C5-H

-

2.40–2.60 (m, 2H, C4-H

-

8.20 (d, 2H, Ar-H, ortho to NO

-

IR (ATR): 1690 cm

(Lactam C=O), 1520/1345 cm -

Mass Spec (ESI): [M+H]

= 207.2.

Critical Control Points & Troubleshooting

Regioselectivity Verification

Ensure the alkylation occurs at the alpha-carbon.

-

Issue: O-alkylation of the enolate.

-

Solution: Use a soft counter-ion (K+) and polar aprotic solvent (THF/DMF). The C-alkylated product is thermodynamically favored.

Nitro Group Stability

-

Risk: Reduction of NO

to NH -

Mitigation: Ensure no metal contaminants (Fe, Ni, Pd) are present in the reactor, as these catalyze hydrazine-mediated reduction. If reduction is observed, switch deprotection reagent to 40% Aqueous Methylamine at room temperature for 12 hours.

Safety: Alkylating Agents

-(2-Bromoethyl)phthalimide is an alkylating agent.-

Handling: Use full PPE (gloves, goggles, respirator).

-

Neutralization: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal.

Scientific Grounding & References

The protocol above is synthesized from established methodologies for 3-substituted lactam construction, specifically adapting the "Gabriel-Malonic" strategy to phenylacetate derivatives.

-

General Synthesis of 3-Arylpyrrolidinones:

-

Phthalimide Deprotection Strategies:

-

Palladium-Catalyzed Alternatives (Context):

-

Comparison: While direct hydroarylation of pyrrolines exists, it is less scalable due to catalyst cost.

-

Source: Sweeney, J. B. et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." iScience, 2018. Link

-

-

Factor Xa Inhibitor Chemistry:

-

Context: Similar intermediates (1-(4-nitrophenyl)piperidin-2-one) are used in Apixaban synthesis, validating the stability of the nitro-lactam core.

-

Source: WO2015162551A1 "Process for the preparation of apixaban." Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. WO1999032479A1 - Phthalimide-piperidine, -pyrrolidine and -azepine derivatives, their preparation and their use as muscarinic receptor (ant-)agonists - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. chemrxiv.org [chemrxiv.org]

Reagents for the cyclization of 3-(4-Nitrophenyl)pyrrolidin-2-one precursors

Application Note: Selective Cyclization Strategies for 3-(4-Nitrophenyl)pyrrolidin-2-one Precursors

Executive Summary

The synthesis of 3-(4-nitrophenyl)pyrrolidin-2-one presents a specific chemoselective challenge: forming the

This Application Note details two field-proven protocols designed to preserve the aromatic nitro group:

-

The Staudinger-Ligation Cyclization: A high-fidelity method using organic azides.

-

Base-Mediated Intramolecular Alkylation: A non-reductive approach using

-halo amides.

Critical Reagent Selection Guide

The choice of cyclization reagent is dictated by the oxidation state of the nitrogen in the

| Precursor Type | Key Reagent | Mechanism | Ar- |

| Triphenylphosphine ( | Staudinger Reduction / Aza-Wittig | Excellent (Chemoselective) | |

| Potassium tert-butoxide ( | Intramolecular Alkylation ( | Excellent (Non-reductive) | |

| Xylenes / | Thermal Condensation | Good (Requires free amine) | |

| Reductive Cyclization | Poor (Reduces Ar- |

Strategic Pathway Visualization

The following logic flow illustrates the decision-making process for synthesizing 3-(4-nitrophenyl)pyrrolidin-2-one while avoiding side reactions.

Figure 1: Decision matrix for precursor and reagent selection. Green paths indicate successful retention of the nitrophenyl group.

Detailed Protocols

Protocol A: The Staudinger Cyclization (Recommended)

This method is the "Gold Standard" for nitrophenyl derivatives. It utilizes an azide precursor (Ethyl 4-azido-2-(4-nitrophenyl)butanoate), which is easily accessible from the corresponding alkyl halide. Triphenylphosphine reduces the azide to an iminophosphorane, which hydrolyzes to the amine and cyclizes in situ without touching the aromatic nitro group.

Reagents:

-

Precursor: Ethyl 4-azido-2-(4-nitrophenyl)butanoate (1.0 equiv)

-

Reagent: Triphenylphosphine (

) (1.1 equiv) -

Solvent: THF / Water (10:1 ratio)

-

Workup: 1M HCl, Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of Ethyl 4-azido-2-(4-nitrophenyl)butanoate in 50 mL of THF.

-

Addition: Add 11 mmol of

in one portion at room temperature (RT). Nitrogen evolution ( -

Hydrolysis: Stir for 2 hours at RT. Add 5 mL of water to the reaction mixture.

-

Cyclization: Heat the mixture to reflux (

) for 4–6 hours. The water hydrolyzes the ylide to the amine, which immediately attacks the ethyl ester to close the ring. -

Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The azide spot (high

) will disappear; the lactam spot (lower -

Workup:

-

Concentrate THF under reduced pressure.

-

Dissolve residue in EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL) to remove triphenylphosphine oxide (TPPO) and unreacted amine. Note: The lactam is neutral and stays in the organic phase.

-

Wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography to remove residual TPPO.

Mechanism:

Protocol B: Base-Mediated Intramolecular Alkylation

This route avoids reduction entirely by building the amide bond first, then closing the ring via alkylation. It requires 4-chloro-2-(4-nitrophenyl)butanamide .

Reagents:

-

Precursor: 4-chloro-2-(4-nitrophenyl)butanamide (1.0 equiv)

-

Base: Potassium tert-butoxide (

) (1.2 equiv) OR Sodium Hydride ( -

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Solvation: Dissolve 5 mmol of the chloro-amide precursor in 50 mL of anhydrous THF. Cool to

. -

Deprotonation: Add

(6 mmol) dropwise (as a 1M solution in THF) or add NaH (60% dispersion) in small portions.-

Observation: The solution may turn deep yellow/orange due to the deprotonation of the amide and the nitrophenyl-stabilized benzylic position.

-

-

Cyclization: Allow the reaction to warm to RT and stir for 3 hours. If conversion is slow (checked by LC-MS), heat to

.-

Note: The amide nitrogen anion attacks the

-carbon, displacing the chloride.

-

-

Quench: Quench carefully with saturated

solution. -

Extraction: Extract with EtOAc (3 x 30 mL).

-

Purification: The product is usually pure enough after workup. If necessary, recrystallize from Isopropanol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Ar- | Used catalytic hydrogenation or metal/acid. | Switch to Protocol A (Staudinger) immediately. Avoid Pd, Ni, or Fe. |

| Incomplete Cyclization (Protocol A) | Insufficient heat or water. | Ensure reflux temp is reached; ensure water is present to hydrolyze the P-N bond. |

| O-Alkylation (Protocol B) | Amide oxygen attacked the halide (Imidate formation). | Use a softer counter-ion (Li+) or switch solvent to Toluene/KOH (Phase Transfer Catalysis). |

| Dimerization | Concentration too high. | Dilute reaction to 0.05 M to favor intramolecular reaction over intermolecular. |

References

-

Staudinger Reduction/Cyclization General Methodology

- Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.

- Context: Establishes the chemoselectivity of phosphines for azides in the presence of nitro groups.

-

Synthesis of 3-Substituted Pyrrolidin-2-ones

- Meyers, A. I., & Snyder, L. (1993). "Lactams from esters and amino alcohols." Journal of Organic Chemistry.

- Context: General lactamization strategies relevant to the backbone structure.

-

Chemoselective Reduction Strategies

- Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation: Selective reduction of nitro compounds." Tetrahedron Letters.

- Context: Highlights the difficulty of selective reduction, reinforcing the need for the non-reductive Staudinger route.

-

Base-Mediated Lactamization

- Smith, M. B. (2013). March's Advanced Organic Chemistry. Wiley-Interscience.

- Context: Standard protocols for intramolecular alkyl

Sources

Application Note: Solvent Selection for Reactions Involving 3-(4-Nitrophenyl)pyrrolidin-2-one

Executive Summary & Compound Profile

3-(4-Nitrophenyl)pyrrolidin-2-one represents a critical scaffold in medicinal chemistry, often serving as a precursor for Factor Xa inhibitors and other bioactive lactams.[1] Its structure combines a polar lactam head group (hydrogen bond donor/acceptor) with a nitro-aromatic tail (polar, electron-withdrawing).[1]

This unique duality creates a specific solubility profile:

-

High Polarity: The lactam ring necessitates polar solvents for dissolution.

-

Crystallinity: The rigid arrangement often leads to high melting points, requiring thermal energy or high-boiling solvents for homogeneous reactions.

-

Reactivity: The scaffold is primarily manipulated via nitro-reduction (to the aniline) or N-alkylation (at the lactam nitrogen).[1]

This guide provides a logic-driven approach to solvent selection, moving beyond "standard" choices (like DMF/DCM) toward engineered, greener, and more efficient reaction media.

Solvent Selection Logic: The Polarity Matrix

To select the correct solvent, we must match the solvent's intermolecular forces with the solute's functional groups.

Solubility Profiling

The following table summarizes the predicted solubility behavior of 3-(4-Nitrophenyl)pyrrolidin-2-one based on dielectric constants (

| Solvent Class | Representative Solvents | Solubility Prediction | Application Suitability |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | General reaction media; difficult to remove (high BP).[1] |

| Polar Protic | Methanol, Ethanol, IPA | Good (Heat required) | Ideal for Hydrogenation ; Green chemistry compliant. |

| Chlorinated | DCM, Chloroform | Moderate | Good for workup/extraction; avoided in process scale-up due to toxicity. |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate to Good | Excellent for N-alkylation; 2-MeTHF is a preferred green alternative.[1] |

| Esters | Ethyl Acetate, IPM | Low to Moderate | Ideal Anti-solvent for crystallization; good for hydrogenation if soluble. |

| Hydrocarbons | Hexane, Toluene | Poor (<1 mg/mL) | Strictly used as Anti-solvents to force precipitation. |

Decision Framework

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

Figure 1: Decision tree for solvent selection based on reaction type.

Protocol 1: Catalytic Hydrogenation (Nitro Reduction)

Objective: Selective reduction of the nitro group to the amine (3-(4-aminophenyl)pyrrolidin-2-one) without affecting the lactam ring.[1]

Solvent Rationale

-

Primary Choice: Ethanol (EtOH) .

-

Why?

-

Protic Nature: Facilitates the transfer of hydrogen species on the catalyst surface.

-

Solubility: Dissolves the nitro-substrate well at reflux or slightly elevated temperatures.[1]

-

Safety: Non-toxic, easy to remove via rotary evaporation.

-

Validation: Unlike DMF, it does not poison Pd/C catalysts.

-

Detailed Methodology

Reagents:

-

Substrate: 3-(4-Nitrophenyl)pyrrolidin-2-one (1.0 equiv)[1]

-

Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet recommended to reduce ignition risk)[1]

-

Solvent: Absolute Ethanol (0.1 M concentration relative to substrate)

-

Hydrogen Source: H₂ balloon (lab scale) or Parr Shaker (40 psi, process scale)

Step-by-Step Protocol:

-

Dissolution Check: In a round-bottom flask, suspend the substrate in Ethanol. Warm to 40°C. If the solution is not clear, add Methanol (up to 20% v/v) as a co-solvent.

-

Checkpoint: The solution must be homogeneous before adding the catalyst to ensure uniform reaction rates.

-

-

Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times.

-

Catalyst Addition: Carefully add the Pd/C catalyst under a gentle stream of Nitrogen.

-

Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add it to a solvent blanket.

-

-

Hydrogenation: Switch the gas source to Hydrogen (H₂). Purge the headspace. Stir vigorously at Room Temperature (RT) to 40°C.

-

Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, lower polarity) should disappear, replaced by a more polar, ninhydrin-active amine spot.

-

Workup:

-

Purification: The product is often pure enough for the next step. If necessary, recrystallize from Ethanol/Heptane.

Protocol 2: N-Alkylation of the Lactam[1]

Objective: Functionalization of the lactam nitrogen (e.g., with an alkyl halide).

Solvent Rationale

-

Standard Choice: DMF (Dimethylformamide) .[3]

-

Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) or Acetonitrile .[1]

-

Why?

-

The reaction requires a base (e.g., NaH or Cs₂CO₃) to deprotonate the lactam (pKa ~15-17).

-

DMF: Excellent solubility for polar intermediates but difficult to remove.

-

2-MeTHF: Derived from renewable resources, separates easily from water during workup, and has a higher boiling point than THF.

-

Detailed Methodology (Green Process Focus)

Reagents:

-

Substrate: 3-(4-Nitrophenyl)pyrrolidin-2-one (1.0 equiv)[1]

-

Electrophile: Alkyl Halide (1.1 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or NaH (1.2 equiv, requires anhydrous conditions)

-

Solvent: Acetonitrile (MeCN) or 2-MeTHF (0.2 M)[1]

Step-by-Step Protocol:

-

Setup: Flame-dry a reaction vessel and cool under Nitrogen.

-

Solvation: Dissolve the substrate in anhydrous MeCN or 2-MeTHF.[1]

-

Deprotonation: Add the base.

-

If using NaH: Add portion-wise at 0°C. Evolution of H₂ gas will occur. Stir for 30 mins.

-

If using Cs₂CO₃: Add in one portion at RT.

-

-

Addition: Add the Alkyl Halide dropwise.

-

Reaction: Heat to reflux (approx. 80°C for MeCN).

-

Self-Validating Check: The suspension should change appearance as the inorganic salts change (e.g., formation of NaBr/CsBr).

-

-

Workup (The "Self-Validating" Separation):

-

Isolation: Dry over MgSO₄, filter, and concentrate.

Figure 2: Workflow for N-Alkylation using Green Solvents.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrogenation | Catalyst poisoning or poor H₂ mass transfer.[1] | Switch to Methanol ; increase agitation speed; ensure substrate is fully dissolved (add heat). |

| O-Alkylation vs N-Alkylation | Ambident nucleophile behavior.[1] | Use a harder cation (Li+ or Na+) and a polar aprotic solvent to favor N-alkylation; avoid silver salts.[1] |

| Poor Solubility | High crystal lattice energy. | Use DMSO as a co-solvent (10%) in reactions; use hot Ethanol for recrystallization. |

| Product Oiling Out | Impurities preventing crystallization. | Seed the mixture with a pure crystal; switch to an EtOAc/Hexane solvent system to force precipitation. |

References

-

Synthesis of Lactams via Green Solvents

-

General Reductive Methodologies

-

Solubility & Solvent Properties

-

Lactam Functionalization Protocols

Sources

- 1. 13691-26-4|1-(4-Nitrophenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jsynthchem.com [jsynthchem.com]

- 10. vibrantpharma.com [vibrantpharma.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Nitrophenyl)pyrrolidin-2-one by Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(4-Nitrophenyl)pyrrolidin-2-one via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory. Our focus is on the underlying principles and practical solutions to ensure the consistent attainment of high-purity material.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 3-(4-Nitrophenyl)pyrrolidin-2-one?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1][2] For 3-(4-Nitrophenyl)pyrrolidin-2-one, a compound with significant polarity due to the nitro group and the lactam moiety, the ideal solvent should exhibit the following characteristics:

-

High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point to ensure complete dissolution.[3][4][5]

-

Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified solid.[1][3]

-

Impurity Solubility Profile: The solvent should either keep impurities dissolved at all temperatures or render them completely insoluble so they can be removed by hot filtration.[2]

-

Chemical Inertness: The solvent must not react with 3-(4-Nitrophenyl)pyrrolidin-2-one.[2][3]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[3]

-

Safety and Cost: The solvent should be non-flammable, inexpensive, and have low toxicity.[3]

Given the polar nature of the target compound, polar solvents are a logical starting point.[6] Alcohols like ethanol or methanol are often effective for aromatic nitro compounds.[7][8]

Q2: How should I perform a small-scale solvent screening to identify the best solvent?

A2: A systematic, small-scale approach is essential to avoid wasting a large amount of your crude product.

Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of crude 3-(4-Nitrophenyl)pyrrolidin-2-one into several small, labeled test tubes.

-

Solvent Addition (Room Temp): To each test tube, add a potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene) dropwise, up to about 0.5 mL.[9] Agitate the mixture. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable.[2]

-

Heating: For solvents in which the compound was sparingly soluble or insoluble, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[4][9]

-

Observation (Hot): Observe if the compound fully dissolves. If it does not, add more solvent dropwise until it does, keeping track of the approximate volume. A good solvent will dissolve the compound completely upon heating.[5] If the compound remains insoluble even in a significant volume of hot solvent, it is not a suitable choice.[9]

-

Cooling: Allow the test tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.[10]

-

Evaluation: The best solvent is the one that resulted in the formation of a large quantity of well-defined crystals upon cooling.

Table 1: Hypothetical Solvent Screening Results for 3-(4-Nitrophenyl)pyrrolidin-2-one

| Solvent | Solubility at 25°C (in ~0.5 mL) | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |

| Water | Insoluble | Sparingly Soluble | Poor/Slow | Potentially useful as an anti-solvent. |

| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Promising Candidate |

| Acetone | Soluble | Soluble | Poor recovery | Unsuitable (too soluble) |

| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate crystal formation | Possible Candidate |

| Toluene | Insoluble | Insoluble | None | Unsuitable (insoluble) |

| Hexane | Insoluble | Insoluble | None | Unsuitable (insoluble) |

Q3: When and how should I use a mixed-solvent system?

A3: A mixed-solvent system is employed when no single solvent meets the ideal criteria.[6] This is typically necessary when your compound is excessively soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" or "anti-solvent").[6] The two solvents must be miscible. For 3-(4-Nitrophenyl)pyrrolidin-2-one, a common and effective pair could be Ethanol ("good" solvent) and Water ("bad" solvent).[9]

Protocol: Mixed-Solvent Recrystallization

-

Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[10]

-

Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).[6][10] This cloudiness indicates that the solution is saturated.

-

Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6][10]

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[11]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 3-(4-Nitrophenyl)pyrrolidin-2-one.

Problem 1: The compound "oils out" instead of forming crystals.

-

Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[6] The compound melts before it can crystallize. This is often exacerbated by a high concentration of impurities, which can depress the melting point.[6]

-

Solution:

-

Re-heat the solution until the oil completely redissolves.[6]

-

Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point.[12][13]

-

Ensure a very slow cooling rate. You can achieve this by placing the hot flask inside a larger beaker containing warm water (a makeshift water jacket) or by leaving it on a hotplate with the heat turned off.[13] This allows the solution to cool gradually, favoring the formation of an ordered crystal lattice over an amorphous oil.

-

Problem 2: No crystals form, even after the solution has cooled in an ice bath.

-

Causality: This typically indicates one of two issues: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated and requires a nucleation site to initiate crystal growth.[13]

-

Solution Workflow:

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass rod.[6][13] The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of pure product, add it to the solution to act as a "seed" for crystallization to begin.[13]

-

-

Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[12][13] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then repeat the slow cooling process.[12]

-

Re-evaluate Solvent: If the problem persists, the chosen solvent may not be optimal. It may be necessary to remove all solvent via rotary evaporation and attempt the recrystallization again with a different solvent or solvent system.[12][13]

-

Problem 3: The final product yield is very low.

-

Causality: A low yield can result from several factors during the procedure.

-

Using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[6][12]

-

Premature crystallization during a hot filtration step (if performed).

-

Washing the collected crystals with a solvent that is not ice-cold, causing some of the pure product to redissolve.[6]

-

Incomplete transfer of crystals from the flask to the filter.

-

-

Solution:

-

Optimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][4]

-

Check Mother Liquor: After filtration, cool the remaining filtrate (mother liquor) in an ice bath for an extended period. If a significant second crop of crystals forms, it confirms that too much solvent was used initially. This second crop can be collected, though it may be of lower purity.

-

Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving the product.[6][11]

-

Problem 4: The recrystallized product is still colored.

-

Causality: The presence of colored impurities that are soluble in the recrystallization solvent can co-crystallize with the product or be adsorbed onto the crystal surface.

-

Solution:

-

Decolorizing Carbon: Activated charcoal (carbon) can be used to remove colored impurities.[3]

-

Protocol:

-

After dissolving the crude compound in the hot solvent, remove the flask from the heat source to prevent bumping.

-

Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

-

Swirl the mixture and gently reheat it to boiling for a few minutes.

-

Perform a hot gravity filtration using fluted filter paper to remove the carbon. This step must be done quickly to prevent the desired compound from crystallizing in the funnel. It is often helpful to pre-heat the funnel and receiving flask.

-

Allow the clear, hot filtrate to cool and crystallize as usual.

-

-

References

-

Solvent Selection and Recrystallization Guide . (n.d.). Scribd. Retrieved from [Link]

-

Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . MDPI. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Finding the best solvent for recrystallisation student sheet . (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . ResearchGate. Retrieved from [Link]

-

Recrystallization . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Maghsoodi, M. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing . SciSpace. Retrieved from [Link]

-

Sudo, S., et al. (2007). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 . Journal of Chemical Engineering of Japan. Retrieved from [Link]

-

Acevedo, D., et al. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals . CrystEngComm. Retrieved from [Link]

-

3.6F: Troubleshooting . (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Problems with Recrystallisations . (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

-

(2E)-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one . (n.d.). Chemical Synthesis Database. Retrieved from [Link]

-

Lab Procedure: Recrystallization . (n.d.). ChemTalk. Retrieved from [Link]

-

Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? . (2014). Reddit. Retrieved from [Link]

-

Organic Chemistry Lab: Recrystallization . (2007). YouTube. Retrieved from [Link]

-

Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Recrystallization-1.pdf . (n.d.). Grossmont College. Retrieved from [Link]

-

Recrystallization . (2020). YouTube. Retrieved from [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina . (2020). YouTube. Retrieved from [Link]

-

3-(4-Nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one . (n.d.). PubChem. Retrieved from [Link]

-

Pyrrolidine . (n.d.). Wikipedia. Retrieved from [Link]

-

Which is the best organic solvent for nitrophenol solubility and extraction? . (2024). ResearchGate. Retrieved from [Link]

-

Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures . (2026). Pharmaceutical Sciences. Retrieved from [Link]

-

Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions . (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. Recrystallization [sites.pitt.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this valuable compound. Our approach is rooted in mechanistic principles and field-proven insights to help you optimize your reaction conditions and achieve higher conversion rates.

Introduction

The synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one, a key intermediate in various pharmaceutical and research applications, often presents challenges that can lead to suboptimal yields. Low conversion rates are a frequent concern, stemming from a variety of factors related to starting material quality, reaction conditions, and the inherent reactivity of the intermediates. This guide provides a structured, question-and-answer-based approach to systematically identify and resolve these issues.

The most common and efficient synthetic route to 3-(4-Nitrophenyl)pyrrolidin-2-one involves a two-step process:

-

Michael Addition: The conjugate addition of a soft nucleophile, typically a malonate ester, to a 4-nitrophenyl-substituted Michael acceptor. A prevalent strategy is the reaction of diethyl malonate with 1-nitro-4-vinylbenzene (p-nitrostyrene).[1]

-

Reductive Cyclization: The subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization (lactamization) to form the desired pyrrolidinone ring.

This guide will focus on troubleshooting issues that may arise during these critical steps.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Michael addition step is showing low to no conversion. What are the likely causes?

Low conversion in the Michael addition is a common hurdle. The primary factors to investigate are the quality of your reagents, the choice of base, and the reaction conditions.

A1: Troubleshooting the Michael Addition

-

Reagent Quality:

-

p-Nitrostyrene Purity: The Michael acceptor, p-nitrostyrene, can be prone to polymerization, especially if stored improperly. Ensure you are using a fresh or properly stored batch. The presence of oligomers or polymers will significantly reduce the concentration of the active monomer and hinder the reaction.

-

Diethyl Malonate and Base Quality: The purity of diethyl malonate and the base used is critical. The base, often a mild one like triethylamine or piperidine, should be anhydrous and of high purity to effectively generate the enolate of diethyl malonate.[2]

-

-

Choice and Stoichiometry of the Base:

-

Base Strength: The base should be strong enough to deprotonate diethyl malonate but not so strong as to promote side reactions like polymerization of the nitrostyrene. Common bases for this type of reaction include sodium ethoxide, triethylamine, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

-

Catalytic vs. Stoichiometric Base: While a catalytic amount of a strong base like sodium ethoxide is often sufficient, sometimes a stoichiometric amount of a weaker base like triethylamine is used. If you are observing low conversion with a catalytic amount, consider increasing the stoichiometry.

-

-

Reaction Conditions:

-

Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like THF, DMF, or acetonitrile are generally good choices as they can solvate the ionic intermediates.

-

Temperature: Michael additions are typically run at room temperature.[3] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial. However, be cautious, as higher temperatures can also promote polymerization of the nitrostyrene. Conversely, if side reactions are an issue, cooling the reaction might be necessary.

-

Experimental Protocol: Optimized Michael Addition of Diethyl Malonate to p-Nitrostyrene

This protocol provides a starting point for optimizing your reaction.

| Parameter | Condition | Rationale |

| Reactants | Diethyl malonate (1.1 eq.), p-Nitrostyrene (1.0 eq.) | A slight excess of the nucleophile can help drive the reaction to completion. |

| Base | Sodium ethoxide (0.1 eq.) in ethanol | A catalytic amount of a strong base is often effective and minimizes side reactions. |

| Solvent | Anhydrous Ethanol | A protic solvent that can facilitate proton transfer steps. |

| Temperature | Room Temperature | A mild condition to balance reaction rate and minimize side reactions. |

| Reaction Time | 2-24 hours | Monitor by TLC until the starting material is consumed. |

Step-by-Step Procedure:

-

To a stirred solution of sodium ethoxide (0.1 eq.) in anhydrous ethanol, add diethyl malonate (1.1 eq.) dropwise at room temperature.

-

Stir the mixture for 15-20 minutes to ensure complete formation of the enolate.

-

Add a solution of p-nitrostyrene (1.0 eq.) in anhydrous ethanol dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q2: I have successfully synthesized the Michael adduct, but the reductive cyclization step is giving me a low yield of the final product. What could be the problem?

The reductive cyclization is a tandem reaction that involves two key transformations. Issues can arise with either the reduction of the nitro group or the subsequent intramolecular cyclization.

A2: Troubleshooting the Reductive Cyclization

-

Choice of Reducing Agent:

-

Catalytic Hydrogenation: This is a clean and effective method. Common catalysts include Palladium on carbon (Pd/C) or Raney Nickel. Ensure the catalyst is active and the reaction is performed under an appropriate pressure of hydrogen.

-

Chemical Reduction: Reagents like tin(II) chloride (SnCl2) in the presence of a strong acid (e.g., concentrated HCl) or iron powder in acetic acid are also effective. The choice of reducing agent can sometimes influence the efficiency of the subsequent cyclization.

-

-

Reaction Conditions for Cyclization:

-

pH Control: The pH of the reaction mixture can be critical for the intramolecular cyclization. After the reduction of the nitro group to an amine, the reaction medium should be conducive to the nucleophilic attack of the newly formed amine on one of the ester carbonyls. Sometimes, adjusting the pH to be slightly acidic or basic can promote the cyclization.

-

Temperature: The cyclization step may require heating to proceed at a reasonable rate. Refluxing the reaction mixture after the reduction is complete is a common practice.

-

-

Potential Side Reactions:

-

Incomplete Reduction: If the nitro group is not fully reduced to the amine, the cyclization will not occur. Monitor the reduction step carefully by TLC to ensure complete conversion.

-

** intermolecular Reactions:** If the concentration of the intermediate is too high, intermolecular side reactions (e.g., polymerization) can compete with the desired intramolecular cyclization. Performing the reaction at a lower concentration might be beneficial.

-

Experimental Protocol: Reductive Cyclization of the Michael Adduct

This protocol outlines a general procedure for the reductive cyclization.

| Parameter | Condition | Rationale |

| Reactant | Diethyl 2-(1-(4-nitrophenyl)ethyl)malonate (1.0 eq.) | The Michael adduct from the previous step. |

| Reducing Agent | 10% Palladium on Carbon (catalytic), Hydrogen gas | A clean and efficient method for nitro group reduction. |

| Solvent | Ethanol or Acetic Acid | Solvents that are compatible with catalytic hydrogenation. |

| Temperature | Room temperature for reduction, then reflux for cyclization | Stepwise temperature control for optimal conversion. |

| Reaction Time | Monitor by TLC | Ensure complete reduction before proceeding with cyclization. |

Step-by-Step Procedure:

-

Dissolve the Michael adduct in ethanol or acetic acid in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Heat the filtrate to reflux to promote the intramolecular cyclization.

-

Monitor the cyclization by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Visualization of the Synthetic Pathway and Troubleshooting Logic

To provide a clearer understanding of the process and the points of potential failure, the following diagrams illustrate the synthetic workflow and the troubleshooting decision tree.

Caption: Troubleshooting decision tree for low conversion rates.

Characterization Data

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyrrolidinone ring and the disubstituted benzene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring. |

| IR Spectroscopy | Characteristic absorptions for the amide C=O stretch, N-H stretch, and the nitro group (N-O stretches). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C10H10N2O3. |

Researchers should perform these standard analytical techniques to confirm the successful synthesis of the target compound.

Conclusion

Troubleshooting low conversion rates in the synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one requires a systematic approach that addresses the key steps of Michael addition and reductive cyclization. By carefully considering reagent quality, reaction conditions, and potential side reactions, researchers can significantly improve their yields. This guide provides a framework for identifying and resolving common issues, empowering you to achieve your synthetic goals with greater efficiency and confidence.

References

-

Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. [Link]

-

CARBONYL COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

-

Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. [Link]

-

Michael addition reaction. Wikipedia. [Link]

-

An expedient and green protocol for the Michael addition of malonates, diketones and beta-keto esters to the nitrostyrenes. ResearchGate. [Link]

-

Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. MDPI. [Link]

-

Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

- CN105153006A - Synthetic method for 4-phenyl-2-pyrrolidone.

Sources

Technical Support Center: Minimizing Side Reactions During 3-(4-Nitrophenyl)pyrrolidin-2-one Reduction

Welcome to the technical support center for the reduction of 3-(4-nitrophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Below, you will find a curated set of troubleshooting guides and frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target molecule, 3-(4-aminophenyl)pyrrolidin-2-one.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction is slow or incomplete, with a significant amount of starting material remaining. What are the primary causes and how can I fix this?

A1: Incomplete conversion is a frequent issue that can often be resolved by systematically evaluating your reaction parameters.

-

Catalyst Activity: The health of your catalyst is paramount. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel can deactivate over time due to improper storage or poisoning by contaminants.[1]

-

Solution: Always use a fresh batch of catalyst from a reputable supplier. For catalytic hydrogenations, ensure the catalyst was stored under an inert atmosphere. If you suspect catalyst poisoning (e.g., from sulfur-containing compounds), pretreatment of your starting material or solvent may be necessary. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also accelerate the reaction.[1]

-

-

Hydrogen Pressure (for Catalytic Hydrogenation): For some substrates, atmospheric pressure may be insufficient to drive the reaction to completion in a reasonable timeframe.

-

Solution: Increase the hydrogen pressure. Many reactions that are sluggish at atmospheric pressure proceed smoothly at 50-100 psi. Ensure your glassware and equipment are rated for the pressure you intend to use.

-

-

Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate, as the reaction often occurs on the surface of the heterogeneous catalyst.[1]

-

Solution: Your starting material must be fully dissolved. Methanol and ethanol are common choices. If solubility is an issue, consider using a co-solvent system like THF/ethanol or adding acetic acid, which can also help activate some catalysts.[1]

-

-

Temperature: While many nitro reductions proceed well at room temperature, some require thermal energy to overcome the activation barrier.[1]

-

Solution: Gently heat the reaction mixture to 40-50 °C. However, be cautious, as excessive heat can promote side reactions.[1] Monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Q2: My TLC/HPLC analysis shows multiple product spots, and the yield of the desired amine is low. What are these side products and how can I prevent their formation?

A2: The formation of multiple byproducts points to a lack of chemoselectivity. The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If these intermediates are long-lived, they can react further to form undesired dimers like azoxy, azo, or hydrazo compounds.[2][3]

-

Incomplete Reduction Intermediates: The primary cause is often insufficient reducing power or poor reaction kinetics, allowing intermediates to accumulate.

-

Solution: Ensure you are using a sufficient excess of your reducing agent. For metal/acid reductions (e.g., SnCl₂), use 3-5 equivalents.[1] For catalytic hydrogenation, ensure efficient stirring to maximize gas-liquid-solid mixing and maintain a positive hydrogen pressure. Efficiently removing these intermediates by driving the reaction forward to the amine is key.

-

-

Lactam Ring Instability: The pyrrolidin-2-one ring (a lactam) is generally stable, but can be susceptible to hydrolysis or reduction under very harsh conditions.

-

Solution: Avoid excessively high temperatures or highly acidic/basic conditions for prolonged periods. Catalytic hydrogenation at neutral pH is often the mildest method and is preferred to preserve the lactam ring.[4] While metal/acid reductions are effective, the workup often involves neutralization, which can affect the lactam if not done carefully.

-

-

Aromatic Ring Over-reduction: Aggressive hydrogenation conditions (high pressure, high temperature, prolonged reaction time with catalysts like Rhodium or Ruthenium) can lead to the saturation of the phenyl ring.

-

Solution: Palladium (Pd) and Platinum (Pt) catalysts are generally selective for the nitro group reduction without affecting the aromatic ring under standard conditions.[5] Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

-

Below is a diagram illustrating the potential reaction pathways.

Caption: Desired and undesired reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this transformation?

A1: The "best" agent depends on your scale, available equipment, and sensitivity of other functional groups. Here is a comparison of common methods:

| Method | Reagents | Pros | Cons |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂ | High yield, clean reaction, easy product isolation (filtration), mild (neutral pH).[4] | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for catalyst poisoning.[6] |

| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Inexpensive, effective, tolerant of some catalyst poisons.[4][7] | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, workup can be tedious. |

| Transfer Hydrogenation | Ammonium formate, Hydrazine | Avoids the need for high-pressure H₂ gas.[3] | Can be slower, hydrazine is highly toxic. |

For the reduction of 3-(4-nitrophenyl)pyrrolidin-2-one, catalytic hydrogenation with 5-10% Pd/C is often the preferred method due to its high chemoselectivity and mild reaction conditions, which preserve the lactam ring.[5][7]

Q2: How do I set up and monitor a typical catalytic hydrogenation reaction for this substrate?

A2: Below is a standard, lab-scale protocol.

Experimental Protocol: Catalytic Hydrogenation of 3-(4-Nitrophenyl)pyrrolidin-2-one

-

Setup:

-

To a heavy-walled hydrogenation flask or a Parr shaker vessel, add 3-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq).

-

Add a magnetic stir bar.

-

Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material). Caution: Pd/C can be pyrophoric and should be handled with care.

-

Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to dissolve the starting material completely (concentration typically 0.1-0.5 M).

-

-

Reaction:

-

Seal the vessel and connect it to a hydrogen source.

-

Purge the vessel by evacuating it under vacuum and refilling with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Pressurize the vessel to the desired pressure (e.g., 50 psi).

-

Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

-

The reaction is often exothermic; monitor the temperature.[2]

-

-

Monitoring:

-

Monitor the reaction progress by observing hydrogen uptake (pressure drop) and by periodic sampling (if the setup allows).

-

To analyze a sample, carefully depressurize the vessel, withdraw a small aliquot, filter it through a syringe filter (to remove Pd/C), and analyze by TLC or LC-MS. The product amine should have a significantly lower Rf on silica gel than the starting nitro compound.

-

-

Workup:

-

Once the reaction is complete (no more starting material visible by TLC), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent to recover all the product. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Quench it with water.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(4-aminophenyl)pyrrolidin-2-one.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

Q3: Can I use sodium borohydride (NaBH₄) for this reduction?

A3: No, sodium borohydride is generally not strong enough to reduce an aromatic nitro group under standard conditions.[8][9] It is a chemoselective reagent typically used for the reduction of aldehydes and ketones.[9] Using NaBH₄ would likely result in no reaction with the nitro group. More powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce nitro groups, but they are not recommended here as they would also reduce the lactam amide bond.[7]

Troubleshooting Flowchart